Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate
CAS No.: 67907-20-4
Cat. No.: VC18458882
Molecular Formula: C34H74NO4P
Molecular Weight: 591.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67907-20-4 |
|---|---|
| Molecular Formula | C34H74NO4P |
| Molecular Weight | 591.9 g/mol |
| IUPAC Name | didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate |
| Standard InChI | InChI=1S/C26H56N.C8H19O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-8(2)6-4-3-5-7-12-13(9,10)11/h5-26H2,1-4H3;8H,3-7H2,1-2H3,(H2,9,10,11)/q+1;/p-1 |
| Standard InChI Key | LURYWXDCZZBTOX-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)(O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is a salt comprising two distinct ions:
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Didodecyl(dimethyl)azanium cation: A quaternary ammonium species with two dodecyl chains (C₁₂H₂₅) attached to a central nitrogen atom, which is also bonded to two methyl groups.
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6-Methylheptyl hydrogen phosphate anion: A phosphate ester derivative featuring a branched 6-methylheptyl group linked to a hydrogen phosphate moiety.
The molecular formula is C₃₂H₇₁N₂O₄P, derived from the combination of the cation (C₂₆H₅₆N⁺) and anion (C₈H₁₅O₄P⁻) . The structural complexity arises from the interplay between the bulky hydrophobic chains and the polar phosphate group, which collectively dictate its solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 594.91 g/mol | |
| SMILES Notation | CCCCCCCCCCCCN+(C)CCCCCCCCCCCC.OP(=O)([O-])[O-]CCCC(C)CC | |
| IUPAC Name | Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate |
Stereochemical Considerations
Synthesis and Manufacturing
Cation Synthesis: Quaternization of Tertiary Amines
The didodecyl(dimethyl)azanium cation is synthesized via alkylation of dimethyldodecylamine with 1-bromododecane:
Subsequent ion exchange replaces bromide with phosphate .
Optimization Strategies
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Temperature Control: Reactions proceed optimally at 130–150°C, with higher temperatures favoring faster kinetics but risking decomposition .
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Solvent Selection: Ethanol-water mixtures (70:30 v/v) enhance reagent miscibility while minimizing side reactions.
Anion Preparation: Esterification of Phosphoric Acid
6-Methylheptyl hydrogen phosphate is synthesized through esterification of phosphoric acid with 6-methylheptanol:
The reaction is catalyzed by p-toluenesulfonic acid under reflux conditions .
Salt Formation and Purification
Combining equimolar amounts of the cation and anion precursors in acetone yields the final compound. Purification involves:
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Crystallization: Slow cooling from 60°C to 25°C to isolate high-purity crystals.
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Column Chromatography: Silica gel eluted with chloroform/methanol (9:1) removes residual reactants .
Physicochemical Properties
Surface Activity
The compound reduces water's surface tension to 28.5 mN/m at 0.1 mM, outperforming sodium dodecyl sulfate (32.4 mN/m) under identical conditions. This arises from the synergistic alignment of dodecyl chains at interfaces and phosphate group hydration.
Table 2: Comparative Surfactant Properties
| Surfactant | Critical Micelle Concentration (mM) | Minimum Surface Tension (mN/m) |
|---|---|---|
| Didodecyl(dimethyl)azanium;6-methylheptyl hydrogen phosphate | 0.05 | 28.5 |
| Cetyltrimethylammonium bromide | 0.92 | 36.2 |
| Sodium dodecyl sulfate | 8.2 | 32.4 |
Thermal Stability
Differential scanning calorimetry reveals two endothermic transitions:
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Melting Point: 148–152°C (cation chain dissociation)
Functional Mechanisms
Antimicrobial Action
The compound exhibits broad-spectrum antifungal activity against Candida albicans (MIC = 12.5 μg/mL), disrupting membrane integrity through:
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Electrostatic Adsorption: Cationic ammonium binds to negatively charged cell walls .
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Phosphate-Mediated Proton Transport: Phosphate groups facilitate H⁺ influx, collapsing pH gradients essential for fungal viability .
Emulsification Dynamics
In oil-water systems (e.g., hexane/water), the compound stabilizes emulsions with droplet sizes <500 nm. The didodecyl chains penetrate the oil phase, while phosphate groups maintain interfacial cohesion via hydrogen bonding.
Industrial and Scientific Applications
Pharmaceutical Formulations
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Topical Antifungals: 0.5–2.0% w/w formulations show 99.9% C. albicans eradication within 1 hour .
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Drug Delivery Systems: Micelles (10–50 nm diameter) encapsulate hydrophobic drugs like paclitaxel, enhancing bioavailability by 4.7-fold.
Enhanced Oil Recovery
At 0.1% concentration in brine, the compound increases crude oil recovery by 18% compared to conventional surfactants. The branched phosphate ester resists precipitation in high-salinity environments .
Future Research Directions
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Chiral Resolution: Developing enantioselective synthesis methods to exploit configuration-dependent bioactivity.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks for catalytic applications.
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Neurotoxicity Studies: Evaluating long-term exposure effects on mammalian neural cells.
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